molecular formula C9H18N2Na2O6S2 B15352577 Homopiperazine-N,N'-bis-[2-(ethanesulfonic acid)] Disodium Salt

Homopiperazine-N,N'-bis-[2-(ethanesulfonic acid)] Disodium Salt

Cat. No.: B15352577
M. Wt: 360.4 g/mol
InChI Key: DYVTXNPSYJBITG-UHFFFAOYSA-L
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Description

. It is a derivative of piperazine and is commonly used in biological and chemical research due to its buffering properties and ability to maintain stable pH levels in various solutions.

Properties

Molecular Formula

C9H18N2Na2O6S2

Molecular Weight

360.4 g/mol

IUPAC Name

disodium;2-[4-(2-sulfonatoethyl)-1,4-diazepan-1-yl]ethanesulfonate

InChI

InChI=1S/C9H20N2O6S2.2Na/c12-18(13,14)8-6-10-2-1-3-11(5-4-10)7-9-19(15,16)17;;/h1-9H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2

InChI Key

DYVTXNPSYJBITG-UHFFFAOYSA-L

Canonical SMILES

C1CN(CCN(C1)CCS(=O)(=O)[O-])CCS(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of piperazine with ethanesulfonic acid under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as water or an organic solvent, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of Homopiperazine-N,N'-bis-[2-(ethanesulfonic acid)] disodium salt may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Homopiperazine-N,N'-bis-[2-(ethanesulfonic acid)] disodium salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

Homopiperazine-N,N'-bis-[2-(ethanesulfonic acid)] disodium salt is widely used in scientific research due to its buffering properties and ability to maintain stable pH levels. It is commonly used in biological and chemical research, including:

  • Cell Culture: As a buffering agent in cell culture media to maintain optimal pH levels for cell growth and proliferation.

  • Enzyme Assays: In enzyme assays to maintain the pH of the reaction environment and ensure accurate results.

  • Protein Purification: In protein purification processes to stabilize the pH and prevent denaturation of proteins.

  • Biological Research: In various biological experiments to maintain a consistent pH environment for studying biological processes.

Mechanism of Action

The mechanism by which Homopiperazine-N,N'-bis-[2-(ethanesulfonic acid)] disodium salt exerts its effects involves its ability to act as a buffering agent. It helps maintain a stable pH environment by neutralizing acids and bases, thereby preventing drastic changes in pH. The molecular targets and pathways involved include the regulation of intracellular pH and the stabilization of biological molecules.

Comparison with Similar Compounds

  • PIPES (Piperazine-N,N'-bis(2-ethanesulfonic acid))

  • HEPES (4-(2-hydroxyethyl)piperazine-1-ethanesulfonic acid)

  • MES (2-(N-morpholino)ethanesulfonic acid)

  • MOPS (3-(N-morpholino)propanesulfonic acid)

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